molecular formula C23H17BrN2OS B2614464 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 391221-12-8

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2614464
CAS No.: 391221-12-8
M. Wt: 449.37
InChI Key: BCHGITXSZHRDNF-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the para position, linked to a 1,3-thiazole ring bearing 4-(4-methylphenyl) and 5-phenyl groups. Its molecular structure combines electron-withdrawing (bromo) and lipophilic (methylphenyl, phenyl) substituents, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2OS/c1-15-7-9-16(10-8-15)20-21(17-5-3-2-4-6-17)28-23(25-20)26-22(27)18-11-13-19(24)14-12-18/h2-14H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHGITXSZHRDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method involves the following steps:

    Preparation of 4-(4-bromophenyl)thiazol-2-amine: This intermediate can be synthesized by reacting 4-bromoaniline with thiourea in the presence of a suitable catalyst and solvent.

    Formation of the thiazole ring: The intermediate is then cyclized to form the thiazole ring by heating with a dehydrating agent.

    Coupling with 4-methylphenyl and phenyl groups: The thiazole intermediate is further reacted with 4-methylbenzaldehyde and benzaldehyde under appropriate conditions to introduce the methylphenyl and phenyl groups.

    Formation of the benzamide moiety: Finally, the compound is reacted with benzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The thiazole moiety has been extensively studied for its anticancer potential. Research indicates that compounds containing thiazole rings, including derivatives like 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells, with some compounds demonstrating IC50 values in the micromolar range against human lung adenocarcinoma and glioblastoma cells .

1.2 Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown promising results against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom and the thiazole ring enhances its interaction with microbial targets, potentially leading to effective treatments for bacterial infections .

1.3 Structure-Activity Relationship (SAR) Studies

SAR studies emphasize the importance of substituents on the thiazole ring in modulating biological activity. For example, modifications to the phenyl groups attached to the thiazole can significantly influence the compound's potency and selectivity against different cancer cell lines . This understanding aids in the design of more effective analogs for therapeutic use.

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of thiazole-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiazole moieties can enhance charge transport properties and stability of organic materials .

2.2 Photovoltaic Devices

Research has demonstrated that thiazole-based compounds can be utilized as active materials in photovoltaic devices, contributing to improved energy conversion efficiencies due to their favorable optical properties .

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Developed novel thiazole derivatives with strong selectivity against A549 human lung adenocarcinoma cells (IC50 = 23.30 ± 0.35 mM) .
Abdel-Wahab et al. (2017)Synthesized thiazole derivatives showing significant anticancer activity through apoptosis induction .
Recent SAR StudiesHighlighted the role of substituents on thiazole rings in enhancing anticancer activity across various cell lines .

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

a. Bromine vs. Methoxy Groups

  • Molecular weight: 400.50 g/mol (vs. ~480 g/mol for brominated analogues). The absence of bromine reduces steric bulk, which may improve binding to sterically sensitive targets.

b. Bromine vs. Nitro Groups

  • Higher molecular weight (480.33 g/mol) compared to methoxy analogues, which may reduce bioavailability.

c. Thioamide vs. Benzamide Linkages

  • 5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide ():
    • The carbamothioyl group introduces sulfur, increasing lipophilicity and metabolic stability.
    • Structural differences in the linkage (C=S vs. C=O) may alter hydrogen-bonding interactions with biological targets.

Thiazole Ring Modifications

a. Substitutions at the 4-Position

  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Retains the 4-methylphenyl group but replaces bromobenzamide with 2-phenoxybenzamide. Demonstrated 129.23% activity in plant growth modulation, suggesting phenoxy groups enhance bioactivity in certain contexts .

b. Nitrophenyl vs. Methylphenyl Groups

  • Contrasts with the methylphenyl group’s electron-donating and hydrophobic properties.

c. Heterocyclic Core Variations

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Key Substituents IR/NMR Features
Target Compound ~480 (estimated) 4-bromo, 4-methylphenyl Expected C=O stretch ~1660 cm⁻¹; Br-induced deshielding in ¹H/¹³C NMR
4-Methoxy analogue () 400.50 4-methoxy Methoxy O–H stretch ~3150 cm⁻¹; distinct aromatic proton splitting
4-Nitrophenyl analogue () 480.33 4-nitrophenyl NO₂ asymmetric stretch ~1520 cm⁻¹; downfield shifts in aromatic protons
5-bromo-2-methoxy-N-{...}carbamothioyl}benzamide () Not reported C=S linkage, 4-methoxyphenyl C=S stretch ~1250 cm⁻¹; thiourea NH stretches ~3300 cm⁻¹

Biological Activity

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This compound's unique structural features, including the presence of a bromine atom and multiple aromatic groups, suggest a variety of interactions with biological targets.

The molecular formula for this compound is C20H18BrN2S, with a molecular weight of 393.3 g/mol. The compound's IUPAC name reflects its complex structure, which includes both thiazole and benzamide functionalities.

PropertyValue
Molecular FormulaC20H18BrN2S
Molecular Weight393.3 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiazole derivatives, including those similar to this compound. For instance, compounds designed as fibroblast growth factor receptor (FGFR) inhibitors have shown efficacy against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. One promising derivative inhibited five NSCLC cell lines effectively, suggesting that structural modifications can enhance biological activity against cancer cells .

The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival. For example, compounds may interfere with signaling pathways associated with tumor growth or induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell cycle regulation .

Study on Thiazole Derivatives

A study published in the International Journal of Molecular Sciences investigated a series of thiazole derivatives for their anticancer activity. The researchers found that certain compounds exhibited potent anti-proliferative effects against various cancer cell lines, with IC50 values indicating significant activity. This suggests that modifications to the thiazole structure can lead to enhanced biological efficacy .

In Vitro Studies

In vitro assays have demonstrated that thiazole derivatives can inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases as well as cancer progression. The IC50 values obtained from these studies provide insight into the relative potency of these compounds compared to established drugs .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea, α-bromoketone, glacial acetic acid65–75
Benzamide coupling4-Bromobenzoyl chloride, DMF, 0–5°C80–85

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the thiazole C2 proton appears as a singlet at δ 7.2–7.5 ppm, while the benzamide carbonyl resonates at δ 165–170 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. SHELX software refines structures, with typical R-factors < 0.05 for high-quality datasets .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 475.02) .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Reference
C-Br bond length1.89–1.91
Thiazole C-S-C angle88.5°

Advanced: How can SHELX software be optimized for refining the crystal structure of this compound?

Answer:

  • Data Collection : Use high-resolution (< 1.0 Å) datasets to minimize R-factors. Low-temperature (100 K) measurements reduce thermal motion errors .
  • Refinement Strategy :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use SHELXL’s restraints for disordered regions (e.g., flexible phenyl rings).
    • Validate hydrogen bonding via Hirshfeld surface analysis .
  • Twinning Correction : For twinned crystals, employ SHELXD’s twin law matrix to deconvolute overlapping reflections .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer: Contradictions often arise from structural analogs or assay variability. Mitigation strategies include:

  • Structural Validation : Confirm compound identity via SC-XRD and elemental analysis to rule out impurities or isomerism .
  • Assay Standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols. For antifungal activity, compare with positive controls like fluconazole .
  • SAR Analysis : Modify substituents (e.g., replacing Br with Cl) to assess activity trends. Computational docking (AutoDock Vina) can predict binding affinities to targets like bacterial PPTases .

Advanced: How can Multiwfn software analyze the compound’s electronic properties?

Answer:

  • Electrostatic Potential (ESP) : Calculate ESP surfaces to identify nucleophilic/electrophilic sites. The bromobenzamide region shows high electron density, favoring hydrophobic interactions .
  • Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability. Lower gaps (< 3 eV) suggest redox activity, relevant for antibacterial mechanisms .
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points, confirming covalent C-Br and hydrogen-bonding interactions .

Advanced: What strategies optimize biological activity through structural modification?

Answer:

  • Bioisosteric Replacement : Substitute Br with CF₃ to enhance lipophilicity and target binding (e.g., to fungal CYP51 in Candida spp.) .
  • Heterocycle Variation : Replace thiazole with oxadiazole to improve metabolic stability. For example, oxadiazole analogs show 2–3× higher MIC values against S. aureus .
  • Pharmacophore Tuning : Introduce sulfonyl groups at the benzamide para-position to strengthen hydrogen bonding with bacterial enzyme active sites .

Q. Table 3: Activity Optimization via Substituent Modification

ModificationBiological ImpactReference
Br → CF₃2× higher antifungal activity
Thiazole → OxadiazoleImproved metabolic stability
Sulfonyl additionEnhanced bacterial enzyme inhibition

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